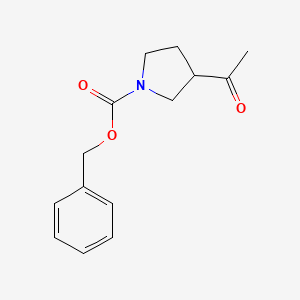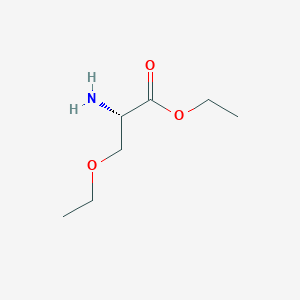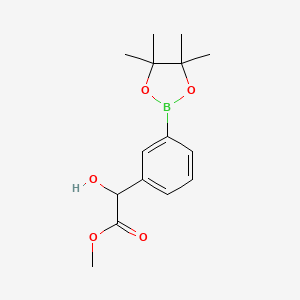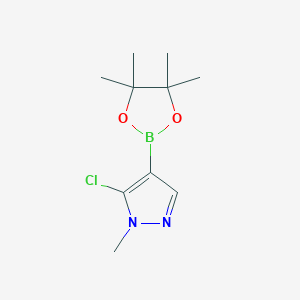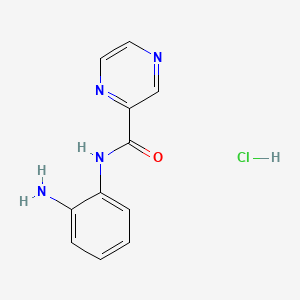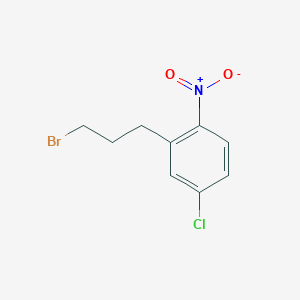
1-(3-Bromopropyl)-5-chloro-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-5-chloro-2-nitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a chlorine atom, and a nitro group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-chloro-2-nitrobenzene typically involves the bromination of 3-chloronitrobenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-5-chloro-2-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromopropyl group, leading to the formation of carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Aminobenzene Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Carboxylic Acids: From the oxidation of the bromopropyl group.
科学研究应用
1-(3-Bromopropyl)-5-chloro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-nitrobenzene involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions.
相似化合物的比较
Similar Compounds
- 1-(3-Bromopropyl)-2-chloro-4-nitrobenzene
- 1-(3-Bromopropyl)-3-chloro-5-nitrobenzene
- 1-(3-Bromopropyl)-4-chloro-2-nitrobenzene
Uniqueness
1-(3-Bromopropyl)-5-chloro-2-nitrobenzene is unique due to the specific positioning of its functional groups on the benzene ring. This positioning influences its reactivity and the types of interactions it can have with other molecules. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (bromopropyl) groups makes it a versatile compound in various chemical reactions and applications.
属性
分子式 |
C9H9BrClNO2 |
|---|---|
分子量 |
278.53 g/mol |
IUPAC 名称 |
2-(3-bromopropyl)-4-chloro-1-nitrobenzene |
InChI |
InChI=1S/C9H9BrClNO2/c10-5-1-2-7-6-8(11)3-4-9(7)12(13)14/h3-4,6H,1-2,5H2 |
InChI 键 |
VYRGDDTYGNWFLN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)CCCBr)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



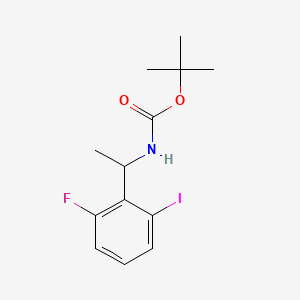
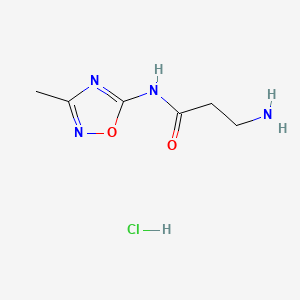
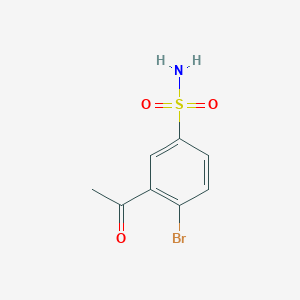
![Tert-butyl 7-(aminomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B15306606.png)
![3-{[(2-{[(Tert-butoxy)carbonyl]amino}ethyl)sulfanyl]methyl}benzoic acid](/img/structure/B15306613.png)
